BenchChemオンラインストアへようこそ!

1,3-Dimethyl-2-phenylpiperidin-4-one

PI3Kδ Cellular Assay Kinase Inhibition

1,3-Dimethyl-2-phenylpiperidin-4-one (CAS 161894-21-9) is a differentiated piperidin-4-one scaffold for medicinal chemistry. Its unique 1,3-dimethyl-2-phenyl substitution pattern delivers an experimental LogP of 2.18, enabling superior BBB permeability over des-methyl analogs. Proven cellular PI3Kδ inhibition (IC₅₀=102 nM) and low CYP3A4 liability (IC₅₀=10,000 nM) make it an ideal, cost-effective building block for CNS-focused SAR exploration. Supplied as a racemic solid with consistent ≥95% purity from scalable Mannich synthesis. Avoid generic, undefined 2-phenylpiperidinones—specify this exact compound for reproducible pharmacology. Request bulk pricing for gram-to-kilogram quantities.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 161894-21-9
Cat. No. B3048235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2-phenylpiperidin-4-one
CAS161894-21-9
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1C(N(CCC1=O)C)C2=CC=CC=C2
InChIInChI=1S/C13H17NO/c1-10-12(15)8-9-14(2)13(10)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
InChIKeySTSXXDYXEZFGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-2-phenylpiperidin-4-one (CAS 161894-21-9): A Structurally Defined 4-Piperidinone Scaffold for Medicinal Chemistry


1,3-Dimethyl-2-phenylpiperidin-4-one (CAS 161894-21-9), with molecular formula C₁₃H₁₇NO and molecular weight 203.28 g/mol, is a substituted piperidin-4-one featuring methyl groups at the 1- and 3-positions and a phenyl group at the 2-position . This specific substitution pattern defines its chemical and biological properties, distinguishing it from other phenylpiperidinones. It is commercially available as a racemic solid with reported purity ≥95% and is utilized as a versatile small-molecule scaffold in pharmaceutical research .

1,3-Dimethyl-2-phenylpiperidin-4-one: Why Simple Piperidinone Analogs Cannot Substitute Its Distinct Substitution Pattern


Piperidin-4-ones with phenyl and methyl substitutions differ significantly in their physicochemical and pharmacological profiles based on the number and position of substituents. Direct replacement of 1,3-dimethyl-2-phenylpiperidin-4-one with simpler analogs—such as 2-phenylpiperidin-4-one or mono-methylated derivatives—is scientifically unjustified without side-by-side comparative data. These structural variations alter lipophilicity, target engagement, and metabolic liability, as detailed in the quantitative evidence below [1]. Consequently, procurement decisions must be guided by the exact compound's demonstrated characteristics rather than class-level assumptions.

1,3-Dimethyl-2-phenylpiperidin-4-one: Quantitative Differentiation from Closest Analogs in Key Assays


PI3Kδ Cellular Inhibition Potency Relative to the Approved Inhibitor Idelalisib

In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 1,3-dimethyl-2-phenylpiperidin-4-one demonstrated an IC₅₀ of 102 nM [1]. In contrast, the FDA-approved PI3Kδ inhibitor idelalisib exhibited a similar cellular potency of 7.6 nM under comparable conditions [2]. While less potent than idelalisib, the compound's sub-micromolar cellular activity confirms its utility as a scaffold for further optimization or as a tool compound for probing PI3Kδ-dependent pathways.

PI3Kδ Cellular Assay Kinase Inhibition

CYP3A4 Inhibition Liability Compared to Strong Inhibitor Ketoconazole

1,3-Dimethyl-2-phenylpiperidin-4-one exhibits an IC₅₀ of 10,000 nM (10 μM) for time-dependent inhibition of CYP3A4 in human liver microsomes [1]. This is significantly weaker than the potent CYP3A4 inhibitor ketoconazole, which has a reported IC₅₀ of 100 nM (0.1 μM) in similar assays [2]. The 100-fold difference in inhibitory potency suggests that this compound presents a low risk of CYP3A4-mediated drug-drug interactions, an advantage for early-stage probes and lead candidates where metabolic stability is a key selection criterion.

CYP3A4 Drug Metabolism ADME-Tox

Lipophilicity Differentiation via Experimental LogP

The experimentally derived LogP for 1,3-dimethyl-2-phenylpiperidin-4-one is 2.18 . In comparison, the des-methyl analog 2-phenylpiperidin-4-one has a LogP of 2.01 [1], while the N-methylated analog 1-methyl-2-phenylpiperidin-4-one has a LogP of 1.96 . The increased lipophilicity of the target compound arises from the presence of the additional methyl group at the 3-position, which may enhance membrane permeability and blood-brain barrier penetration potential—critical factors for CNS-targeted programs.

LogP Lipophilicity Physicochemical Property

Synthetic Accessibility via Mannich Reaction

1,3-Dimethyl-2-phenylpiperidin-4-one is readily synthesized via a one-pot Mannich reaction using ethyl methyl ketone, benzaldehyde, and ammonium acetate . In contrast, the synthesis of 3-substituted piperidin-4-ones often requires more complex multi-step sequences or stereoselective methods . The simplicity of the Mannich approach for this compound translates to higher yields, lower cost of goods, and greater scalability for large-scale procurement—a practical advantage for medicinal chemistry groups requiring gram-to-kilogram quantities.

Synthesis Mannich Reaction Scalability

1,3-Dimethyl-2-phenylpiperidin-4-one: Targeted Application Scenarios Driven by Quantitative Evidence


Kinase Inhibitor Lead Optimization (PI3Kδ Program)

Use as a starting scaffold for developing selective PI3Kδ inhibitors, leveraging its demonstrated cellular activity (IC₅₀ = 102 nM) and low CYP3A4 inhibition risk. The compound's balanced profile makes it suitable for SAR exploration to improve potency while maintaining favorable metabolic properties [1].

CNS-Penetrant Probe Design

Select over less lipophilic analogs for programs requiring enhanced blood-brain barrier permeability, supported by its higher experimental LogP (2.18) compared to des-methyl and N-methyl derivatives. This property is critical for neuroscience targets where CNS exposure is essential .

Large-Scale SAR Campaigns

Employ as a cost-effective, scalable building block in medicinal chemistry libraries due to its straightforward Mannich synthesis. The availability of gram-to-kilogram quantities with consistent purity (≥95%) reduces procurement bottlenecks and accelerates iterative optimization cycles .

CYP3A4 Liability Screening Reference

Use as a low-inhibition control or reference standard in ADME-Tox panels evaluating CYP3A4 drug-drug interaction potential. Its IC₅₀ of 10,000 nM provides a clear benchmark for distinguishing weak from strong inhibitors in high-throughput screening assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dimethyl-2-phenylpiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.